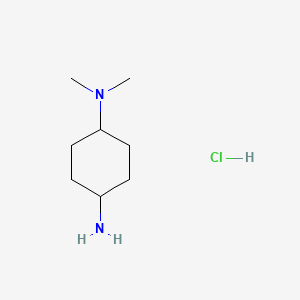

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJSXIADUYWAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to trans-N1,N1-Dimethylcyclohexane-1,4-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core chemical properties of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available sources, including data for structurally related analogs, to offer a comprehensive profile. This guide covers chemical structure, physical and chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug development, particularly as a building block for protein degraders. Safety and handling information is also included.

Chemical Identity and Structure

This compound is a diamine derivative with a cyclohexane backbone. The "trans" configuration indicates that the two amino groups are on opposite sides of the cyclohexane ring. One of the amino groups is substituted with two methyl groups. The compound is supplied as a hydrochloride salt, which typically improves its stability and solubility in aqueous media.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine;hydrochloride |

| CAS Number | 1388893-25-1 |

| Molecular Formula | C₈H₁₉ClN₂ |

| Molecular Weight | 178.70 g/mol [1] |

| Canonical SMILES | CN(C)C1CCC(CC1)N.Cl |

| InChI | InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8-;/m1/s1 |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source/Comment |

| Physical State | Solid | Supplier Information |

| Melting Point | Data not available | |

| Boiling Point | Data not available | For the free base of the 1,2-isomer: 78-80 °C / 18 mmHg[2] |

| Solubility | Likely soluble in water. Solubility in organic solvents is not reported. | Amine hydrochlorides are generally water-soluble[3]. |

| pKa | Data not available | |

| Storage | Room temperature, under inert atmosphere.[4] | Supplier recommendation |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the known synthesis of the parent compound, trans-cyclohexane-1,4-diamine, followed by a selective N-methylation reaction.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from trans-1,4-diaminocyclohexane:

-

Selective Monoprotection: One of the amino groups of trans-1,4-diaminocyclohexane is protected with a suitable protecting group (e.g., Boc anhydride) to prevent over-methylation.

-

Reductive Amination: The free amino group of the protected intermediate is then dimethylated using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) via reductive amination.

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which simultaneously forms the hydrochloride salt.

Caption: Proposed synthesis of the target compound.

Illustrative Experimental Protocol

This protocol is a hypothetical procedure based on standard organic chemistry transformations.

Step 1: Synthesis of tert-butyl (trans-4-aminocyclohexyl)carbamate

-

Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc anhydride) (0.9 equivalents) dropwise to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-Boc protected diamine.

Step 2: Synthesis of tert-butyl (trans-4-(dimethylamino)cyclohexyl)carbamate

-

Dissolve the mono-Boc protected diamine (1 equivalent) in 1,2-dichloroethane (DCE).

-

Add aqueous formaldehyde (37 wt. %, 2.5 equivalents).

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude N,N-dimethylated product.

Step 3: Synthesis of this compound

-

Dissolve the crude N,N-dimethylated product from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) dropwise until the solution becomes acidic.

-

Stir the mixture at room temperature for 2-4 hours to ensure complete deprotection and salt formation.

-

The hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum.

Purification

Purification of the final hydrochloride salt can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[5] The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available, this section provides predicted data based on the analysis of similar structures.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet corresponding to the six protons of the two N-methyl groups.- Multiplets for the methine protons on the cyclohexane ring at the C1 and C4 positions.- A broad signal for the primary amine protons (-NH₂), which may exchange with D₂O.- Complex multiplets for the methylene protons of the cyclohexane ring. |

| ¹³C NMR | - A signal for the N-methyl carbons.- Signals for the two distinct methine carbons of the cyclohexane ring.- Signals for the methylene carbons of the cyclohexane ring. |

| FT-IR (KBr) | - Broad absorption band in the 3200-2800 cm⁻¹ region due to the N-H stretching of the ammonium salt.- C-H stretching vibrations of the methyl and cyclohexyl groups around 2950-2850 cm⁻¹.- N-H bending vibrations around 1600-1500 cm⁻¹.- C-N stretching vibrations around 1250-1020 cm⁻¹. |

| Mass Spec. (ESI+) | The mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₈H₁₉N₂⁺. |

Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural motifs suggest potential applications in medicinal chemistry.

Building Block for PROTACs

Several chemical suppliers list this compound as a "Protein Degrader Building Block".[4] PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The diamine moiety can serve as a linker component or as a scaffold to connect the target-binding ligand and the E3 ligase-binding ligand.

Caption: Role as a PROTAC building block.

Scaffold for Biologically Active Molecules

The 1,4-diaminocyclohexane scaffold is a common feature in various biologically active compounds. The presence of both a primary and a tertiary amine provides opportunities for differential functionalization to explore structure-activity relationships in drug discovery programs.

Safety and Handling

Based on the safety data sheets of closely related compounds, this compound should be handled with care.

Table 4: Hazard Information

| Hazard | Description |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical building block with potential applications in drug discovery, particularly in the synthesis of PROTACs. While there is a notable lack of publicly available experimental data for its specific physicochemical and spectroscopic properties, this guide provides a comprehensive overview based on information from related compounds and theoretical predictions. The proposed synthetic pathway and experimental protocol offer a starting point for its laboratory preparation. As with any chemical, appropriate safety precautions should be taken during handling and use. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry.

References

- 1. This compound | C8H19ClN2 | CID 66750113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Profile of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a diamine derivative of cyclohexane. The primary focus of this document is to present its fundamental chemical and physical properties. While extensive biological data, detailed experimental protocols, and established signaling pathways for this specific compound are not widely available in the public domain, this guide serves as a foundational resource for researchers interested in its potential applications.

The Chemical Abstracts Service (CAS) has assigned the number 1388893-25-1 to this compound.[1][2][3][4] This unique identifier is crucial for accurate identification and sourcing of the compound.

Chemical and Physical Data

The following table summarizes the key quantitative data available for this compound. This information is essential for laboratory handling, experimental design, and theoretical modeling.

| Property | Value | Source |

| CAS Number | 1388893-25-1 | [1][2][3][4] |

| Molecular Formula | C8H19ClN2 | [1][2][3] |

| Molecular Weight | 178.70 g/mol | [2][3] |

| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride | [1] |

| Purity | Typically ≥95% | [1][2][5] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

Synthesis and Chemical Structure

The synthesis of the parent compound, trans-cyclohexane-1,4-diamine, can be achieved through various methods, including the reaction of cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with a metal hydroxide.[6] Another route involves the conversion of a pure precursor of the trans-isomer into trans-1,4-diaminocyclohexane.[6] The hydrochloride salt is subsequently formed by reacting the diamine with hydrochloric acid.

Below is a logical workflow representing the general synthesis process for related diamines, which can be conceptually applied to the target compound.

Caption: Generalized synthetic workflow for diamine hydrochlorides.

Applications and Future Directions

While specific applications in drug development for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Diamine scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of ligands for various receptors and enzymes. For instance, related N,N'-dimethyl-cyclohexane-1,2-diamine derivatives are utilized as ligands in copper-catalyzed C-N coupling reactions, which are fundamental in the synthesis of N-aryl amines and other important pharmaceutical intermediates.[7]

The "trans" stereochemistry of the cyclohexane ring provides a rigid and well-defined three-dimensional structure, which can be advantageous in designing molecules with specific binding properties. The dimethylamino group can influence the compound's basicity, solubility, and pharmacokinetic properties.

Experimental Protocols

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with a well-defined structure and CAS number. While its primary role appears to be that of a synthetic building block, the structural features it possesses are relevant to medicinal chemistry and drug design. Further research is required to elucidate any specific biological activities and to develop detailed experimental protocols for its application. This guide provides the foundational information necessary for scientists and researchers to begin exploring the potential of this compound in their work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C8H19ClN2 | CID 66750113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|CAS 1388893-25-1|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 5. calpaclab.com [calpaclab.com]

- 6. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 7. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

In-Depth Technical Guide: Molecular Weight of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

This technical guide provides a detailed overview of the molecular weight of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Chemical Identity

| Descriptor | Information |

| Compound Name | This compound |

| Molecular Formula | C8H19ClN2[1][2][3][4] |

| CAS Number | 1388893-25-1[1][2] |

Molecular Weight

The molecular weight of this compound is a fundamental physical property. The accepted molecular weight is approximately 178.7 g/mol [1][3].

Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula (C8H19ClN2). The calculation is detailed below:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 178.707 |

Note: Atomic weights are based on standard IUPAC values and may have slight variations depending on the source.

Experimental Workflow for Molecular Weight Determination

The determination of a compound's molecular weight is a foundational step in chemical analysis. The logical workflow for this process is illustrated below.

Caption: Workflow for Molecular Weight Determination.

References

Synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a valuable building block in pharmaceutical and materials science. The described multi-step synthesis is based on established chemical transformations and provides detailed experimental protocols for each stage.

Introduction

trans-N1,N1-Dimethylcyclohexane-1,4-diamine and its salts are important diamine scaffolds. The cyclohexane ring provides conformational rigidity, while the amino groups offer sites for further functionalization. The trans stereochemistry is often crucial for specific binding interactions in biologically active molecules. This guide outlines a five-step synthesis beginning with the commercially available trans-4-aminocyclohexanol hydrochloride. The route involves protection of the primary amine, oxidation of the alcohol, introduction of a second amino group via reductive amination, selective dimethylation, and final deprotection and salt formation.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through the following sequence of reactions:

Caption: Overall five-step synthesis pathway.

Experimental Protocols and Data

Step 1: Boc Protection of trans-4-Aminocyclohexanol

This step protects the primary amino group of the starting material to prevent side reactions in subsequent steps.

Experimental Protocol:

-

To a stirred suspension of trans-4-aminocyclohexanol hydrochloride (1 equivalent) in dichloromethane (DCM), add poly-guanidine (2 equivalents by weight) or triethylamine (2.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in DCM to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove any solids and wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography.

| Parameter | Value | Reference |

| Yield | 86-93% | CN103694142A |

| Solvent | Dichloromethane | CN103694142A |

| Base | Poly-guanidine or Triethylamine | CN103694142A |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | CN103694142A |

| Temperature | Room Temperature | CN103694142A |

| Time | 12-24 hours | CN103694142A |

Step 2: Oxidation of N-Boc-trans-4-aminocyclohexanol

The hydroxyl group of the protected amino alcohol is oxidized to a ketone.

Experimental Protocol:

-

Dissolve N-Boc-trans-4-aminocyclohexanol (1 equivalent) in an appropriate solvent such as dichloromethane.

-

Prepare a solution of sodium hypochlorite or sodium chlorite.

-

Slowly add the oxidizing agent solution to the solution of the alcohol, maintaining the temperature with an ice bath if necessary.

-

Acidify the mixture with an acid such as acetic acid.

-

Stir the reaction vigorously for 1-2 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanone.

| Parameter | Value | Reference |

| Yield | 93-96% | CN103694142A |

| Solvent | Dichloromethane | CN103694142A |

| Oxidizing Agent | Sodium hypochlorite or Sodium chlorite | CN103694142A |

| Temperature | Room Temperature | CN103694142A |

| Time | 1-2 hours | CN103694142A |

Step 3: Reductive Amination of N-Boc-4-aminocyclohexanone

A second amino group is introduced in the trans position through reductive amination.

Experimental Protocol:

-

Dissolve N-Boc-4-aminocyclohexanone (1 equivalent) in an anhydrous solvent like methanol or dichloromethane.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents), in portions.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to give the crude product, which can be purified by column chromatography to isolate the trans isomer.

| Parameter | Value | Reference |

| Yield | Moderate to good (isomer mixture) | General reductive amination protocols |

| Solvent | Methanol or Dichloromethane | General reductive amination protocols |

| Ammonia Source | Ammonium acetate or NH₃ in MeOH | General reductive amination protocols |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | General reductive amination protocols |

| Temperature | Room Temperature | General reductive amination protocols |

| Time | 12-24 hours | General reductive amination protocols |

Step 4: Eschweiler-Clarke N,N-Dimethylation

The newly introduced primary amino group is selectively dimethylated.

Experimental Protocol:

-

To a solution of trans-N-Boc-1,4-diaminocyclohexane (1 equivalent) in formic acid (excess), add aqueous formaldehyde (at least 2.2 equivalents).

-

Heat the reaction mixture to reflux (around 100 °C) for several hours (e.g., 4-8 hours).

-

Cool the reaction mixture and make it basic by the careful addition of a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the N,N-dimethylated product.

| Parameter | Value | Reference |

| Yield | 84-100% | Review of Modern Eschweiler–Clarke Methylation Reaction[1] |

| Reagents | Formic acid, Formaldehyde | Review of Modern Eschweiler–Clarke Methylation Reaction[1] |

| Temperature | Reflux (approx. 100 °C) | Eschweiler–Clarke reaction - Wikipedia[2] |

| Time | 4-8 hours | General Eschweiler-Clarke protocols |

Step 5: Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed, and the final hydrochloride salt is formed.

Experimental Protocol:

-

Dissolve the Boc-protected diamine from the previous step in a suitable solvent like diethyl ether or methanol.

-

Bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

| Parameter | Value | Reference |

| Yield | High (typically >90%) | General salt formation protocols[3][4][5] |

| Solvent | Diethyl ether or Methanol | Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane[3] |

| Reagent | Anhydrous HCl (gas or solution) | HCl solution in Diethyl-Ether - Sciencemadness Discussion Board[4] |

| Temperature | 0 °C to Room Temperature | General salt formation protocols |

Workflow and Signaling Pathway Diagrams

References

- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - HCl solution in Diethyl-Ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been publicly reported. This guide, therefore, provides detailed experimental protocols that can be employed to determine its solubility in various aqueous and organic solvents. Furthermore, a hypothetical signaling pathway involving similar chemical structures is presented, alongside a generalized experimental workflow for solubility determination, to fulfill the informational requirements of researchers in the field.

Introduction

This compound is a diamine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as it directly influences bioavailability, formulation, and in vitro assay design. This document serves as a practical guide for researchers seeking to characterize the solubility of this compound.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not available in the public domain. To facilitate future research, the following tables are presented as templates for recording experimentally determined solubility values.

Table 1: Aqueous Solubility of this compound

| Solvent System (Aqueous) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Deionized Water | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | e.g., Shake-Flask |

| 0.1 N HCl | 25 | Data not available | Data not available | e.g., Shake-Flask |

| 0.1 N NaOH | 25 | Data not available | Data not available | e.g., Shake-Flask |

Table 2: Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Dichloromethane (DCM) | 25 | Data not available | Data not available | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a chemical compound such as this compound.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of the test compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Kinetic Solubility Determination via Nephelometry

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][3]

Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well or 384-well microplates

-

Liquid handling system or multichannel pipettes

-

Plate reader with nephelometry capabilities

Procedure:

-

Prepare a serial dilution of the compound's DMSO stock solution in a microplate.

-

In a separate microplate, add the aqueous buffer to each well.

-

Transfer a small, fixed volume of each concentration from the DMSO plate to the corresponding wells of the aqueous buffer plate. This will initiate precipitation for concentrations above the kinetic solubility limit.

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[3]

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Visualizations

Hypothetical Signaling Pathway

While no specific signaling pathway for this compound has been elucidated, structurally similar cyclohexane-1,4-diamines have been investigated as allosteric inhibitors of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) signalosome, which is crucial for NF-κB activation in lymphocytes.[4][5][6] The following diagram illustrates a hypothetical mechanism where a diamine compound could interfere with this pathway.

Caption: Hypothetical MALT1 signaling pathway inhibition.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of a new chemical entity.

Caption: Workflow for solubility determination.

Conclusion

While direct solubility data for this compound remains to be determined, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable a thorough characterization of the compound's physicochemical properties. The provided visualizations offer a potential biological context and a clear procedural roadmap for these experimental endeavors. It is anticipated that the application of these methods will lead to the generation of the much-needed solubility data for this compound, thereby facilitating its future evaluation in drug discovery and development.

References

Technical Guide: Nuclear Magnetic Resonance (NMR) Analysis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical characterization of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines the predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and the logical workflow for structural elucidation.

Predicted NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its 1H and 13C NMR spectra. The trans configuration of the diamine on the cyclohexane ring leads to a predictable set of chemical shifts and coupling constants for the cyclohexane protons. The presence of both a primary and a tertiary amine, which will be protonated in the hydrochloride salt form, further influences the spectral features.

Protonation of the tertiary nitrogen atom is known to cause a downfield shift of the hydrogen atoms on the adjacent carbon atoms in the 1H NMR spectrum.[1] The exact chemical shifts are dependent on the solvent used for the analysis.

Table 1: Predicted 1H NMR Data

| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| Cyclohexane Ring Protons (CH) | 1.2 - 2.2 | Multiplet | 8H |

| N(CH3)2 | ~2.8 | Singlet | 6H |

| -NH3+ | Broad singlet | 3H | |

| CH -N(CH3)2 | ~3.0 - 3.4 | Multiplet | 1H |

| CH -NH3+ | ~3.0 - 3.4 | Multiplet | 1H |

Table 2: Predicted 13C NMR Data

| Assignment | Predicted Chemical Shift (δ ppm) |

| Cyclohexane Ring Carbons (CH2) | 25 - 35 |

| C H-N(CH3)2 | ~60 - 65 |

| C H-NH3+ | ~50 - 55 |

| N(C H3)2 | ~40 - 45 |

Note: The predicted chemical shifts are estimates and can vary based on solvent, concentration, and instrument parameters.

Experimental Protocols

A standardized and meticulously followed protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

-

Analyte: this compound of high purity (≥95%).

-

Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals in the 1H NMR spectrum.[2] For hydrochloride salts, which are often highly polar, suitable solvents include Deuterium Oxide (D2O) or Deuterated Dimethyl Sulfoxide (DMSO-d6).[1] The choice of solvent can influence chemical shifts.

-

Concentration:

-

Procedure:

-

Accurately weigh the desired amount of the hydrochloride salt.

-

Dissolve the sample in the chosen deuterated solvent within a clean, dry vial. Gentle vortexing can aid dissolution.

-

To ensure spectral accuracy, it is critical to remove any solid particles, as they can distort the magnetic field homogeneity and lead to broad spectral lines.[3] Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube is recommended.[3][4]

-

Transfer the clear solution into a clean, unscratched 5 mm NMR tube to a minimum height of 4 cm (approximately 0.55 mL).[3]

-

2. NMR Data Acquisition

-

Instrumentation: A high-resolution FT-NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Spectroscopy:

-

A standard one-dimensional proton experiment is typically performed.

-

The spectrometer's deuterium lock signal will be used to stabilize the magnetic field.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

13C NMR Spectroscopy:

-

A one-dimensional carbon experiment with proton decoupling is standard.

-

Due to the low natural abundance of 13C, a greater number of scans is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

-

Logical and Structural Representations

Molecular Structure

The structural formula of the cation of this compound is depicted below. The "trans" designation indicates that the two nitrogen-containing substituents are on opposite sides of the cyclohexane ring.

Figure 1: Molecular graph of the cation.

NMR Analysis Workflow

The process of analyzing a chemical compound by NMR follows a logical sequence from sample preparation to final structural confirmation. This workflow ensures that the data obtained is of high quality and that the interpretation is systematic and accurate.

Figure 2: NMR analysis workflow.

References

The Strategic Integration of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in PROTAC Linker Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. This technical guide provides an in-depth exploration of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a rigid diamine building block, and its application in the synthesis of advanced PROTAC linkers. We will delve into its chemical properties, present detailed, albeit exemplary, experimental protocols for its incorporation into PROTAC scaffolds, and discuss the strategic advantages of utilizing such rigid linkers in the rational design of next-generation protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Design

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The linker is not merely a passive spacer but plays a crucial role in dictating the geometry and stability of this ternary complex. Key linker properties that influence PROTAC activity include:

-

Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating productive ternary complex formation without introducing steric hindrance.

-

Flexibility and Rigidity: The conformational freedom of the linker can impact the entropic penalty of ternary complex formation. Rigid linkers, such as those derived from cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.

-

Polarity and Solubility: The linker's chemical composition affects the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.

This compound: A Rigid Linker Building Block

This compound is a bifunctional amine that offers a rigid and defined structural element for PROTAC linker synthesis. The trans configuration of the cyclohexane ring provides a linear and conformationally restricted scaffold, which can be advantageous in optimizing the spatial arrangement of the POI and E3 ligase ligands.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉ClN₂ | PubChem[1] |

| Molecular Weight | 178.70 g/mol | PubChem[1] |

| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine;hydrochloride | Sigma-Aldrich[2] |

| CAS Number | 1388893-25-1 | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich[2] |

Experimental Protocols for PROTAC Linker Synthesis

The incorporation of trans-N1,N1-Dimethylcyclohexane-1,4-diamine into a PROTAC linker typically involves standard amide bond formation reactions. The hydrochloride salt form requires neutralization prior to or in situ during the coupling reaction. Below are detailed, representative protocols for the mono-acylation of the diamine and its subsequent coupling to a second component.

General Considerations for Amide Bond Formation

The primary amine of trans-N1,N1-Dimethylcyclohexane-1,4-diamine is significantly more reactive than the tertiary amine, allowing for selective mono-acylation. Standard peptide coupling reagents are generally effective. However, due to the steric hindrance around the secondary amine in some substrates, more robust coupling agents or elevated temperatures may be necessary for challenging couplings.

Exemplary Protocol 1: Mono-Boc Protection

To enable sequential attachment to the two ends of the PROTAC, it is often desirable to first protect one of the amino groups.

Reaction Scheme:

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend this compound (1.0 eq) in DCM.

-

Add TEA or DIPEA (2.2 eq) and stir at room temperature for 10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the mono-Boc protected diamine.

Expected Quantitative Data:

Exemplary Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of the free primary amine of the mono-Boc protected diamine with a carboxylic acid-functionalized POI ligand or E3 ligase ligand.

Reaction Scheme:

Materials:

-

Mono-Boc-protected trans-N1,N1-Dimethylcyclohexane-1,4-diamine

-

Carboxylic acid-functionalized ligand (e.g., for POI or E3 ligase)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous lithium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU or HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of the mono-Boc-protected trans-N1,N1-Dimethylcyclohexane-1,4-diamine (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Expected Quantitative Data:

Amide coupling reactions of this type generally provide good to excellent yields, typically in the range of 70-95%, depending on the specific substrates. The final product would be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategic Advantages and Applications

The incorporation of a rigid linker element like trans-N1,N1-Dimethylcyclohexane-1,4-diamine can offer several strategic advantages in PROTAC design:

-

Conformational Constraint: The rigid cyclohexane core reduces the number of rotatable bonds in the linker, which can decrease the entropic penalty associated with ternary complex formation and lead to higher binding affinity and cooperativity.

-

Improved Physicochemical Properties: The introduction of a cyclic aliphatic moiety can favorably modulate the lipophilicity and topological polar surface area (TPSA) of the PROTAC, potentially improving cell permeability and metabolic stability compared to more flexible, linear linkers.

-

Vectorial Control: The defined geometry of the trans-cyclohexane ring allows for precise control over the relative orientation of the POI and E3 ligase ligands, which is crucial for achieving a productive ubiquitination event.

While specific examples of PROTACs containing the trans-N1,N1-Dimethylcyclohexane-1,4-diamine linker and their associated biological data are not prominently featured in the reviewed literature, the principles of rigid linker design are well-established. For instance, studies on PROTACs targeting BRD4 and KRAS have demonstrated that the optimization of linker rigidity is a key factor in achieving high degradation potency and selectivity.

Visualizing the PROTAC Synthesis Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms discussed in this guide.

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a mono-protected diamine linker.

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs with rigid linkers. Its defined stereochemistry and conformational rigidity can be leveraged to optimize the formation of a productive ternary complex, a key determinant of PROTAC efficacy. While direct, published examples of its use are sparse, the fundamental principles of organic synthesis and rational PROTAC design provide a clear roadmap for its successful incorporation into novel protein degraders. The exemplary protocols and strategic considerations outlined in this guide are intended to empower researchers in their efforts to develop the next generation of targeted protein degradation therapeutics. Further exploration of such rigid linkers is anticipated to yield PROTACs with improved potency, selectivity, and drug-like properties.

References

The Role of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Next-Generation Protein Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker's length, rigidity, and chemical composition are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

This technical guide focuses on trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride , a commercially available building block positioned for use as a rigid linker in PROTAC design. While specific data on PROTACs incorporating this exact linker is not yet prevalent in peer-reviewed literature, this document will provide a comprehensive overview of its potential applications, a framework for its incorporation into a PROTAC synthesis workflow, and the experimental protocols necessary for the validation of the resulting degraders.

Core Building Block: Physicochemical Properties

The use of a cyclohexane ring as a linker component introduces a degree of rigidity to the PROTAC molecule, which can be advantageous for optimizing the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). The physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1388893-25-1 | [Ambeed, Inc., PubChem] |

| Molecular Formula | C8H19ClN2 | [PubChem] |

| Molecular Weight | 178.70 g/mol | [PubChem] |

| Physical Form | Solid | [Ambeed, Inc.] |

| Purity | ≥95% | [Ambeed, Inc.] |

| Storage Temperature | Room temperature, under inert atmosphere | [Ambeed, Inc.] |

| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride | [Ambeed, Inc.] |

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.

Experimental Protocols

Synthesis of a PROTAC using a Diamine Linker

This protocol outlines a general strategy for incorporating a diamine linker, such as this compound, into a PROTAC molecule. This typically involves amide bond formation.

Materials:

-

Ligand for the protein of interest (POI) with a carboxylic acid handle.

-

E3 ligase ligand (e.g., pomalidomide) with a suitable attachment point.

-

This compound.

-

Coupling agents (e.g., HATU, HOBt).

-

Organic base (e.g., DIPEA).

-

Anhydrous DMF.

-

Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents).

Procedure:

-

Mono-Boc Protection: If not already mono-protected, the diamine linker can be reacted with Boc-anhydride to protect one of the amine functionalities. This allows for sequential coupling.

-

First Amide Coupling: The POI ligand with a carboxylic acid is activated with a coupling agent (e.g., HATU) and reacted with the free amine of the mono-Boc protected diamine linker in the presence of an organic base (e.g., DIPEA) in anhydrous DMF. The reaction is monitored by LC-MS.

-

Boc Deprotection: The Boc protecting group is removed from the linker using an acid, such as trifluoroacetic acid (TFA), in dichloromethane (DCM).

-

Second Amide Coupling: The resulting free amine is then coupled to the carboxylic acid of the E3 ligase ligand using a similar amide coupling procedure as in step 2.

-

Purification: The final PROTAC is purified by flash column chromatography or preparative HPLC to yield the desired product.

-

Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis of PROTAC-Mediated Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cultured cells expressing the target protein.

-

The synthesized PROTAC.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dilution series of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with the primary antibody for the target protein.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Repeat for the loading control antibody.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

Materials:

-

Cell line engineered to express the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

-

HaloTag® ligand.

-

The synthesized PROTAC.

-

NanoLuc® substrate.

-

Luminometer with appropriate filters.

Procedure:

-

Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to label the E3 ligase fusion protein.

-

PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

-

Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.

-

Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.

Data Presentation: Hypothetical Performance of a Cyclohexane-Linked PROTAC

The following table presents hypothetical data for a PROTAC utilizing a trans-1,4-diaminocyclohexane-based linker to illustrate how quantitative data for such a degrader would be presented.

| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) |

| PROTAC-A | Flexible PEG4 | 50 | 90 |

| PROTAC-B | Rigid Cyclohexane | 25 | 95 |

| PROTAC-C | Flexible Alkyl C8 | 75 | 85 |

In this hypothetical scenario, the rigid cyclohexane linker in PROTAC-B leads to improved potency (lower DC50) and efficacy (higher Dmax) compared to more flexible linkers. This could be attributed to the pre-organization of the warhead and anchor moieties in a conformation favorable for ternary complex formation.

Logical Workflow for PROTAC Validation

The development of a novel PROTAC involves a logical progression from synthesis to comprehensive biological evaluation.

Conclusion

This compound represents a valuable building block for the synthesis of novel PROTACs. Its rigid cyclohexane core offers a compelling structural motif for constraining the conformational flexibility of the linker, which can lead to more potent and efficient protein degraders. While further research is needed to fully elucidate its potential in specific PROTAC applications, the synthetic and analytical frameworks presented in this guide provide a solid foundation for its incorporation into drug discovery programs. The systematic evaluation of PROTACs containing this and other rigid linkers will undoubtedly contribute to the rational design of the next generation of targeted protein degradation therapeutics.

In-Depth Technical Guide to the Physicochemical Characteristics of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. This document collates available computed data and outlines standardized experimental protocols for the determination of key properties, serving as a valuable resource for its application in research and development.

Core Physicochemical Data

The following tables summarize the key identifiers and physicochemical properties of this compound. It is important to note that a significant portion of the available data is computationally derived, and experimental verification is recommended for critical applications.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride | [1] |

| CAS Number | 1388893-25-1 | [1] |

| Molecular Formula | C₈H₁₉ClN₂ | [2] |

| Molecular Weight | 178.70 g/mol | [2] |

| Canonical SMILES | CN(C)C1CCC(CC1)N.Cl | N/A |

| InChI Key | MIJSXIADUYWAAR-KMMPGQJCSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Data Type | Source |

| Physical Form | Solid | Experimental | [1] |

| Purity | 95% | Experimental | [1] |

| Melting Point | Not available | N/A | N/A |

| Boiling Point | Not available | N/A | N/A |

| pKa (Predicted) | 10.63 ± 0.70 (for the free base) | Computed | [3] |

| Solubility | Not available | N/A | N/A |

| Storage Temperature | Room temperature, under inert atmosphere | Experimental | [1] |

Chemical Structure

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

The diamine trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a valuable building block for the synthesis of PROTAC linkers. Its rigid cyclohexane core provides conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex. The molecule possesses two distinct amine functionalities: a primary amine that serves as a versatile reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, and a tertiary amine that can influence the physicochemical properties, such as solubility and cell permeability, of the final PROTAC molecule.

This document provides a detailed, representative protocol for the incorporation of this compound into a PROTAC targeting Cyclin-Dependent Kinases 12 and 13 (CDK12/13) for degradation via the Cereblon (CRBN) E3 ligase. The methodology is adapted from a published synthesis of a similar PROTAC utilizing trans-1,4-diaminocyclohexane.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of further target protein molecules.

Application of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Targeted Protein Degradation

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule. The choice of linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers to enhance conformational control, improve metabolic stability, and optimize ternary complex formation. The trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a building block for such rigid linkers. The trans-cyclohexane scaffold introduces a defined and rigid geometry into the PROTAC linker, which can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding and enhancing the stability of the ternary complex. The N,N-dimethylation can further influence the linker's properties by increasing its lipophilicity and potentially blocking metabolic N-demethylation, which could improve pharmacokinetic parameters.

This document provides an overview of the application of the trans-1,4-diaminocyclohexane scaffold in PROTAC design, with a focus on the potential utility of this compound. It includes detailed protocols for the synthesis and evaluation of PROTACs incorporating this type of rigid linker.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The mechanism involves the formation of a ternary complex, leading to the targeted degradation of a specific protein.

Advantages of Rigid Cyclohexane-Based Linkers

The incorporation of a trans-1,4-diaminocyclohexane moiety into a PROTAC linker offers several potential advantages:

-

Conformational Rigidity: The cyclohexane ring restricts the flexibility of the linker, which can help to pre-organize the PROTAC into a conformation that is optimal for ternary complex formation. This can reduce the entropic penalty of binding and lead to higher affinity and stability of the ternary complex.

-

Improved Selectivity: The defined spatial orientation imposed by the rigid linker can enhance selectivity for the target protein and reduce off-target effects.

-

Enhanced Physicochemical Properties: The introduction of the cyclohexane ring can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability. The N,N-dimethyl groups can further increase lipophilicity.

-

Metabolic Stability: The cyclohexane scaffold is generally more resistant to metabolic degradation compared to linear alkyl chains.

Quantitative Data on Related PROTACs

| Compound ID | Linker Stereochemistry | VHL Ligand | Target Ligand | VHL Binding Affinity (Kd, µM) |

| XL01126 | trans-cyclohexyl | VHL | LRRK2 | > 500 |

| cis-analog | cis-cyclohexyl | VHL | LRRK2 | 1.5 ± 0.2 |

Table 1: Comparison of VHL binding affinities for PROTACs with trans- and cis-cyclohexyl linkers. Despite weaker binary binding to VHL, the trans-isomer XL01126 was found to be a more cooperative and effective degrader, underscoring the importance of the linker's conformational properties in the context of the ternary complex.[1]

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand to the diamine linker.

Materials:

-

POI ligand with a carboxylic acid functional group

-

E3 ligase ligand (e.g., pomalidomide derivative with a leaving group)

-

This compound

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Reagents for purification (e.g., HPLC solvents)

Procedure:

-

First Amide Coupling:

-

Dissolve the POI ligand (1 eq.) in anhydrous DMF.

-

Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.5 eq.) and DIPEA (1.5 eq.) in DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the mono-acylated intermediate by reverse-phase HPLC.

-

-

Second Coupling Reaction:

-

Dissolve the purified POI-linker intermediate (1 eq.) in anhydrous DMSO.

-

Add the E3 ligase ligand (e.g., a pomalidomide derivative with a fluoro or other leaving group) (1.1 eq.) and a suitable base (e.g., DIPEA, 3 eq.).

-

Heat the reaction mixture at 80-100 °C for 4-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

-

Purification and Characterization:

-

Purify the final PROTAC product by reverse-phase HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

-

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the POI

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the POI band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)

ITC can be used to measure the thermodynamic parameters of ternary complex formation.

Materials:

-

Purified POI

-

Purified E3 ligase complex (or the relevant domain)

-

PROTAC compound

-

ITC instrument

-

Matched buffer

Procedure:

-

Sample Preparation:

-

Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Degas all solutions before use.

-

-

ITC Experiment:

-

Load the POI and E3 ligase into the ITC cell.

-

Load the PROTAC into the injection syringe.

-

Perform a series of injections of the PROTAC into the cell while measuring the heat changes.

-

-

Data Analysis:

-

Integrate the heat peaks and plot them against the molar ratio of the reactants.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

-

Conclusion

The use of rigid linkers, such as those derived from this compound, represents a promising strategy in the rational design of PROTACs. The conformational constraint provided by the trans-cyclohexane scaffold can lead to improved potency, selectivity, and pharmacokinetic properties. While further studies are needed to fully elucidate the structure-activity relationships of N,N-dimethylated cyclohexane linkers, the general principles of rigid linker design and the provided protocols offer a solid foundation for researchers to explore this class of compounds in their targeted protein degradation programs. A systematic evaluation of PROTACs incorporating this linker will be crucial to understanding its full potential in developing novel therapeutics.

References

The Role of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Drug Discovery: Application Notes and Protocols for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The chemical nature, length, and rigidity of the linker are paramount in determining the efficacy and pharmacokinetic properties of the PROTAC.

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a valuable building block in the construction of PROTAC linkers. Its rigid cyclohexane core can impart conformational constraint to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The presence of two amine functionalities, one primary and one tertiary, offers synthetic handles for directional elaboration of the PROTAC structure. This document provides detailed application notes and protocols for the potential use of this building block in the synthesis and evaluation of novel PROTACs.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₉ClN₂ |

| Molecular Weight | 178.70 g/mol |

| CAS Number | 1388893-25-1 |

| Appearance | Solid |

| Key Features | - Trans-cyclohexane scaffold for conformational rigidity- Primary amine for covalent attachment to a warhead or E3 ligase ligand- Tertiary amine that can influence solubility and pharmacokinetic properties |

Application in PROTAC Synthesis

This compound serves as a rigid scaffold in the linker of a PROTAC. The primary amine can be readily functionalized, for example, through amide bond formation, to attach either the warhead (targeting the protein of interest) or the E3 ligase ligand. The dimethylamino group, being a tertiary amine, is generally less reactive under standard amide coupling conditions and can influence the overall physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability.

The general workflow for incorporating this building block into a PROTAC is depicted below.

Experimental Protocols

The following are hypothetical, yet representative, protocols for the synthesis and evaluation of a PROTAC utilizing this compound.

Protocol 1: Synthesis of a PROTAC

This protocol describes a two-step synthesis of a PROTAC where the linker is first attached to the E3 ligase ligand, followed by coupling to the warhead.

Materials:

-

This compound

-

E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide)

-

Warhead with a carboxylic acid functionality

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Step 1: Coupling of the linker to the E3 ligase ligand a. Dissolve the E3 ligase ligand (1 equivalent) in DMF. b. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents). c. Stir the mixture for 10 minutes at room temperature. d. Add a solution of this compound (1.2 equivalents) and DIPEA (1.2 equivalents) in DMF. e. Stir the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Purify the intermediate product by flash chromatography.

-

Step 2: Coupling of the intermediate to the warhead a. Dissolve the warhead (1 equivalent) in DMF. b. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents). c. Stir the mixture for 10 minutes at room temperature. d. Add a solution of the purified intermediate from Step 1 (1 equivalent) in DMF. e. Stir the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC molecule by preparative HPLC. h. Characterize the final product by NMR and high-resolution mass spectrometry.